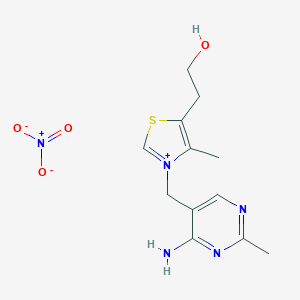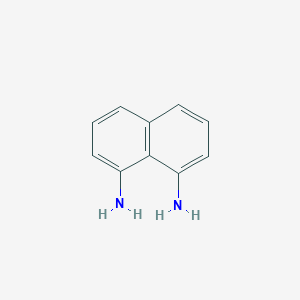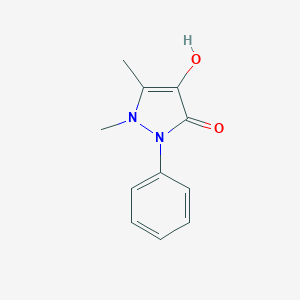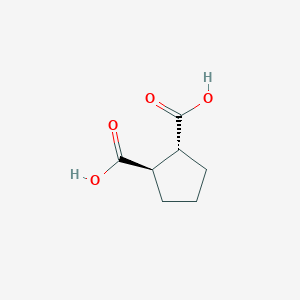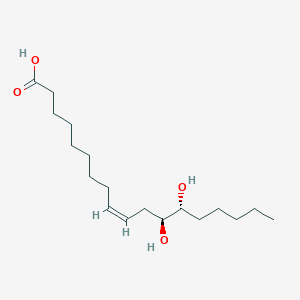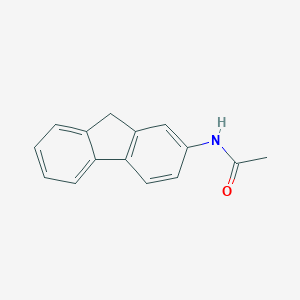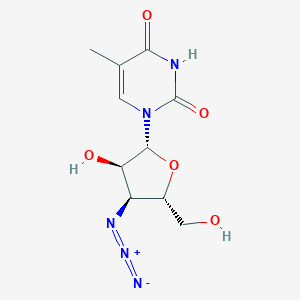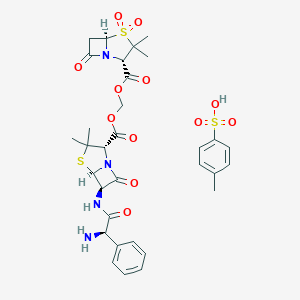
2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated and chlorinated organic compounds often involves halogenation reactions and nucleophilic substitution. For instance, Jin (2015) described the synthesis of a similar compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using 2,5-dibromo-pyridine as the starting material through magnesium halide exchange and nucleophilic substitution reactions, achieving a total yield of up to 81% (Jin, 2015). This method highlights the use of readily available reagents, straightforward procedures, and mild reaction conditions, which could be analogous to the synthesis of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized by X-ray crystallography and infrared spectrometry. Brahmia et al. (2021) conducted a study on a novel brominated compound, providing insights into its structural properties through single-crystal X-ray crystallographic studies. The analysis revealed important intermolecular interactions and the compound's crystal system (Brahmia et al., 2021). Similar analytical methods would elucidate the molecular structure of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide, offering insights into its geometric and electronic properties.
Chemical Reactions and Properties
Brominated organic compounds participate in various chemical reactions, including nucleophilic substitution and halogenation. Kim and Park (2004) explored the halogenation of α, β-unsaturated carbonyl compounds with OXONE® and hydrohalic acid, showcasing the reactivity of brominated intermediates in forming α-bromo-α,β-unsaturated carbonyl compounds (Kim & Park, 2004). This study highlights the potential chemical reactivity of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide in similar reactions.
Physical Properties Analysis
The physical properties of chemical compounds, such as melting point, boiling point, and solubility, are crucial for their application and handling. While specific studies on 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide were not found, research on analogous compounds provides a foundation for understanding its physical behavior. For example, the synthesis and characterization studies often include detailed analyses of physical properties, which can be inferred for our compound of interest based on its structural similarity to researched chemicals.
Chemical Properties Analysis
The chemical properties of brominated and chlorinated compounds, including reactivity, stability, and interactions with other chemicals, are significant for their application in various fields. Studies on similar compounds, such as the synthesis and reactivity analysis by Adonin et al. (2016), offer insights into how the bromine and chlorine substituents affect the chemical behavior of the compound, including luminescence and reaction with other chemicals (Adonin et al., 2016).
Applications De Recherche Scientifique
Synthesis Techniques and Applications :
- Synthesis of similar compounds: A study details the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, highlighting methods that are potentially applicable to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide (Zeng-sun Jin, 2015).
- In another research, synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide is discussed, showing advanced techniques in synthesizing brominated compounds (P. Bach & J. Bridges, 1982).
Chemical Reactions and Properties :
- Research on α-monobromination of various alkylaryl ketones, including compounds similar to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide, provides insights into the chemical properties and reactions of such substances (W. Ying, 2011).
- Another study on the nucleophilic substitution reaction of imidazole with various 2-bromo-1-arylethanone derivatives, including computational investigations, offers insights into the chemical behavior of brominated ethanones (T. Erdogan & F. Erdoğan, 2019).
Pharmacological and Biological Applications :
- A study on the synthesis of novel 2-substituted 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, including their biological activities, provides a perspective on the potential pharmacological applications of brominated compounds (H. Abdel‐Aziz et al., 2011).
- Research on the antiangiogenic and growth inhibitory effects of synthetic novel 1,5-diphenyl-1,4 pentadiene-3-one-3-yl-ethanone pyridine curcumin analogues provides insight into the potential medical applications of similar brominated compounds (H. Chandru et al., 2008).
Propriétés
IUPAC Name |
2-bromo-1-(2-chloropyridin-4-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO.BrH/c8-4-6(11)5-1-2-10-7(9)3-5;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXIGZGIILHEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587350 | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-chloropyridin-4-yl)ethanone hydrobromide | |
CAS RN |
569667-89-6 | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



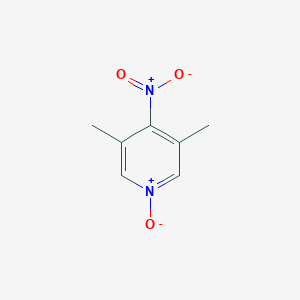
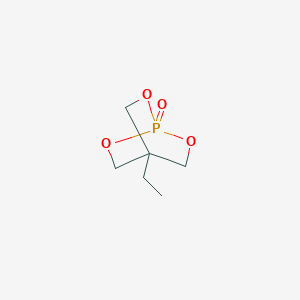
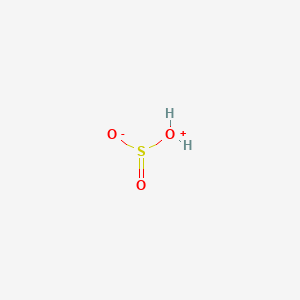
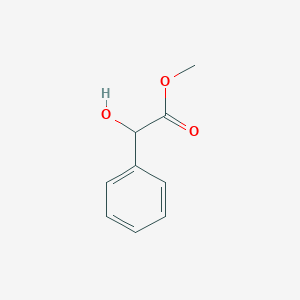
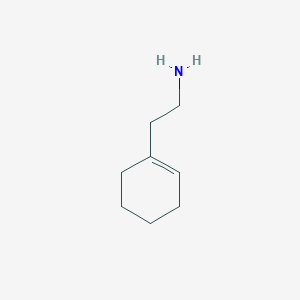
![2-[4-(Hydroxymethyl)phenyl]benzonitrile](/img/structure/B57821.png)
